molecular formula C9H6ClNO3S B1272754 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride CAS No. 337508-66-4

4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride

Cat. No. B1272754
M. Wt: 243.67 g/mol
InChI Key: QCGUTLAPXWBIMM-UHFFFAOYSA-N
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Description

The compound "4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride" is a chemical entity that can be inferred to possess an oxazole ring attached to a benzenesulfonyl chloride moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their reactivity, which can be used to infer potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of oxazole derivatives is well-documented in the literature. For instance, a novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been achieved using ruthenium(II) porphyrin-copper chloride catalyzed cyclization, starting from benzene carboxylic acids and phenylethenes or phenylacetylenes . This method proceeds via the formation of an intermolecular C-N bond and an intramolecular C-O bond. Although the exact synthesis of "4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride" is not described, similar catalytic systems could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the oxazole ring can significantly influence the electronic distribution and steric hindrance of the molecule, which in turn affects its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzenesulfonyl chloride derivatives are known to be reactive towards nucleophiles, including amines, to form sulfonamides . The reactivity of the sulfonyl chloride group in the presence of amines can lead to the formation of sulfonamide bonds while retaining other functional moieties, such as benzoxazine or isocoumarin . The presence of the oxazole ring could influence the reactivity of the sulfonyl chloride group, potentially leading to selective reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride" can be speculated based on related compounds. The benzenesulfonyl chloride group is typically a solid at room temperature and is sensitive to moisture due to its reactivity with water . The oxazole ring can contribute to the compound's stability and solubility in organic solvents . The electronic properties of the oxazole ring can also affect the acidity and basicity of the molecule, which are important in its interactions with biological systems .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of various derivatives of benzenesulfonyl compounds, including those similar to 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride, has been a focus in research due to their biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity (Khalid et al., 2016).
  • Another study focused on the synthesis of 4-(3'-indolyl)oxazole congeners, which displayed cytotoxicity against various cancer cell lines (Kumar et al., 2010).

Reactivity and Compound Synthesis

  • The reactivity of functional groups in compounds related to 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride has been studied, such as in the synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride (Tarasov et al., 2002).
  • Additionally, synthesis involving benzenesulfonyl chloride as a reactant has been explored for creating potent antibacterial agents and enzyme inhibitors (Abbasi et al., 2017).

Photophysical and Antimicrobial Activities

  • Research has also been conducted on the synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives with significant antimicrobial activity (Phatangare et al., 2013).

Applications in COX-2 Inhibition

  • 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the potential therapeutic applications of these compounds (Hashimoto et al., 2002).

Safety And Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, rinse mouth but do not induce vomiting .

properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUTLAPXWBIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380059
Record name 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride

CAS RN

337508-66-4
Record name 4-(1,3-oxazol-5-yl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-Oxazol-5-yl)benzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Spicer, CK Miller, PD O'Connor, J Jose… - European Journal of …, 2017 - Elsevier
The structure-activity relationships for a series of arylsulphonamide-based inhibitors of the pore-forming protein perforin have been explored. Perforin is a key component of the human …
Number of citations: 7 www.sciencedirect.com

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